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Cat. No.: B8261171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Metasequoic acid A is a naturally occurring diterpenoid that has garnered interest within the

scientific community for its potential biological activities. Isolated from the dawn redwood,

Metasequoia glyptostroboides, a tree with a remarkable history dating back to the Mesozoic

Era, this compound presents a unique chemical scaffold. This technical guide provides a

detailed overview of the chemical structure, physicochemical properties, and known biological

activities of Metasequoic acid A, supplemented with available experimental data and protocols

to support further research and development.

Chemical Structure and Properties
Metasequoic acid A possesses a complex polycyclic structure characteristic of diterpenoids.

Its systematic IUPAC name is (1R,4aS,7S,7aR,11aS)-7-ethenyl-1,2,3,4,4a,5,6,7,7a,8,9,11a-

dodecahydro-1,4a,7-trimethyl-1,10-phenanthrenedicarboxylic acid. The chemical properties of

Metasequoic acid A are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₀H₃₀O₂ [1]

Molecular Weight 302.45 g/mol [1]

IUPAC Name

(1R,4aS,7S,7aR,11aS)-7-

ethenyl-

1,2,3,4,4a,5,6,7,7a,8,9,11a-

dodecahydro-1,4a,7-trimethyl-

1,10-phenanthrenedicarboxylic

acid

[1]

CAS Number 113626-22-5 [1]

SMILES
C[C@@H]1--INVALID-LINK--

C)C=C)C)C">C@HC(=O)O
[1]

InChI Key
InChIKey=... (Not readily

available in initial search)

Experimental Data
Spectroscopic Data
The structural elucidation of Metasequoic acid A was primarily achieved through nuclear

magnetic resonance (NMR) spectroscopy. While a complete, publicly available dataset of

assigned ¹H and ¹³C NMR chemical shifts is not readily available in the searched literature, the

initial characterization relied on these techniques.

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/figure/13-C-1-H-NMR-Data-a_tbl2_11680460
https://www.researchgate.net/figure/13-C-1-H-NMR-Data-a_tbl2_11680460
https://www.researchgate.net/figure/13-C-1-H-NMR-Data-a_tbl2_11680460
https://www.researchgate.net/figure/13-C-1-H-NMR-Data-a_tbl2_11680460
https://www.researchgate.net/figure/13-C-1-H-NMR-Data-a_tbl2_11680460
https://www.benchchem.com/product/b8261171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected ¹H NMR Shift
(ppm)

Expected ¹³C NMR Shift
(ppm)

Carboxylic Acid (-COOH) 10.0 - 13.0 170 - 185

Vinylic Protons (-CH=CH₂) 4.5 - 6.5 100 - 150

Methyl Protons (-CH₃) 0.7 - 1.5 10 - 30

Methylene and Methine

Protons (Cyclic)
1.0 - 2.5 20 - 60

Note: These are general ranges and actual values for Metasequoic acid A may vary.

Biological Activity
Preliminary studies have indicated that Metasequoic acid A exhibits antifungal properties.

However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-

maximal inhibitory concentration (IC₅₀) values against particular fungal species, are not yet

detailed in the available literature. Further investigation is required to fully characterize its

antifungal spectrum and potency.

Experimental Protocols
Isolation of Metasequoic Acid A from Metasequoia
glyptostroboides
A general procedure for the isolation of diterpenoids from plant material is outlined below. The

specific conditions for Metasequoic acid A may need optimization.

Workflow for Isolation:
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1. Collection and Drying of Plant Material
(M. glyptostroboides leaves/bark)

2. Grinding to a Fine Powder

3. Extraction with Organic Solvent
(e.g., Methanol, Ethanol, or Chloroform)

4. Concentration of the Crude Extract

5. Solvent-Solvent Partitioning
(e.g., Hexane, Ethyl Acetate, Water)

6. Column Chromatography of Active Fraction
(Silica Gel or Sephadex)

7. Further Purification by HPLC

8. Crystallization and Structural Elucidation
(NMR, MS)

Click to download full resolution via product page

Caption: General workflow for the isolation of Metasequoic acid A.

Detailed Steps:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8261171?utm_src=pdf-body-img
https://www.benchchem.com/product/b8261171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Material Preparation: The leaves or bark of Metasequoia glyptostroboides are collected

and air-dried in the shade to preserve the chemical constituents.

Extraction: The dried plant material is ground into a fine powder and extracted exhaustively

with a suitable organic solvent, such as methanol, at room temperature.

Fractionation: The resulting crude extract is concentrated under reduced pressure and then

subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl

acetate, and water) to separate compounds based on their polarity.

Chromatographic Purification: The fraction showing the desired biological activity (e.g.,

antifungal) is subjected to repeated column chromatography on silica gel or Sephadex LH-

20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

Final Purification: Final purification is typically achieved using high-performance liquid

chromatography (HPLC) to yield pure Metasequoic acid A.

Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Signaling Pathways
Currently, there is no information available in the reviewed literature regarding the specific

signaling pathways modulated by Metasequoic acid A. Investigating the mechanism of action,

particularly concerning its antifungal activity, would be a valuable area for future research. This

could involve studies on its effects on fungal cell wall synthesis, membrane integrity, or specific

enzymatic pathways.

Conclusion and Future Directions
Metasequoic acid A is a diterpenoid with a unique chemical structure and promising antifungal

activity. This technical guide has summarized the current knowledge of this compound.

However, significant research gaps remain. Future research should focus on:

Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies to provide a

complete and unambiguous assignment of all proton and carbon signals.
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Quantitative Biological Evaluation: Determination of MIC or IC₅₀ values against a broad

panel of fungal pathogens to establish its potency and spectrum of activity.

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways

involved in its antifungal effects.

Synthesis: Development of a synthetic route to enable the production of larger quantities for

extensive biological testing and structure-activity relationship (SAR) studies.

Addressing these areas will be crucial for unlocking the full therapeutic potential of

Metasequoic acid A and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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